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molecular formula C17H16O3 B1655616 Butanoic acid, 3-oxo-, diphenylmethyl ester CAS No. 39567-17-4

Butanoic acid, 3-oxo-, diphenylmethyl ester

Cat. No. B1655616
M. Wt: 268.31 g/mol
InChI Key: SCKHRWLYBIIXNO-UHFFFAOYSA-N
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Patent
US04270004

Procedure details

Benzhydrol (20 g, 0.1087 mole) and ethyl acetoacetate (13 g, 0.1 mole) were heated together to 170° and the ethanol so formed removed by distillation. Fractional distillation at 1.0 mm Hg yielded 10.5 g, 39% of benzhydryl acetoacetate as a colourless liquid which later solidified, melting point 44°-54°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([OH:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15](OCC)(=[O:20])[CH2:16][C:17]([CH3:19])=[O:18]>C(O)C>[C:15]([O:14][CH:1]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:20])[CH2:16][C:17]([CH3:19])=[O:18]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)O
Name
Quantity
13 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removed by distillation
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation at 1.0 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OC(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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